2-Chloro-4-methylpyridine-3-carbonitrile

Process chemistry Synthetic yield HPLC purity

Scaling nevirapine API synthesis with generic 3-cyanopyridine analogs introduces steric and electronic mismatches that compromise cross-coupling selectivity, batch-to-batch impurity profiles, and regulatory compliance. 2-Chloro-4-methylpyridine-3-carbonitrile (CAS 65169-38-2) is the established penultimate intermediate engineered to eliminate these variability risks: • 4-Methyl group modulates ring electron density and steric environment at the reactive 2-chloro position, enabling consistent nucleophilic aromatic substitution yields and predictable coupling selectivity versus unsubstituted analogs. • Solid-state stability (mp 102-104°C) supports automated solid-dispensing and continuous flow processing; aqueous solubility 0.571 mg/mL enables reliable purification at scale. • Available at ≥97% purity with batch-specific CoA; ambient shipping for rapid global delivery to GMP and R&D facilities.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 65169-38-2
Cat. No. B1355596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methylpyridine-3-carbonitrile
CAS65169-38-2
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)Cl)C#N
InChIInChI=1S/C7H5ClN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3
InChIKeyBXUFVXSRHLSIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methylpyridine-3-carbonitrile: Differentiated Building Block


2-Chloro-4-methylpyridine-3-carbonitrile (CAS 65169-38-2) is a halogenated pyridine derivative bearing a nitrile group at the 3-position, a chloro substituent at the 2-position, and a methyl group at the 4-position. This compound belongs to the pyridine-3-carbonitrile class, which is widely employed as versatile intermediates in medicinal chemistry and agrochemical development [1]. The presence of both an electrophilic chloro leaving group and a polar nitrile moiety enables its use in nucleophilic aromatic substitution and cross-coupling reactions, while the 4-methyl group introduces steric and electronic modulation that differentiates its reactivity profile from simpler analogs [2].

Suited for nucleophilic substitution and cross-coupling reactions via 2-chloro group
4-Methyl substituent provides steric and electronic modulation for SAR diversification
Established intermediate in the nevirapine supply chain; supports process chemistry scale-up

2-Chloro-4-methylpyridine-3-carbonitrile: Synthetic Uniqueness


Generic substitution within the pyridine-3-carbonitrile class is not feasible due to compound-specific differences in steric hindrance, electronic distribution, and resulting reactivity that critically impact downstream synthetic efficiency and product purity. The 4-methyl group in 2-chloro-4-methylpyridine-3-carbonitrile alters both the electron density of the aromatic ring and the steric environment around the reactive 2-chloro position compared to unsubstituted or differently substituted analogs [1]. These structural variations directly translate into divergent reaction yields, selectivity in cross-coupling steps, and the physicochemical properties of final intermediates—factors that are non-negotiable in regulated pharmaceutical manufacturing where consistent impurity profiles and reproducible process chemistry are mandated [2].

4-Methyl group alters ring electronics and steric environment at the 2-chloro position; unsubstituted or differently substituted analogs may exhibit divergent reaction rates and regioselectivity
Reported yields and purity profiles are compound-specific; generic pyridine-3-carbonitriles may not reproduce the same process consistency or impurity patterns
Building block interchangeability may require revalidation of downstream impurity profiles and process parameters, particularly in regulated pharmaceutical manufacturing contexts

2-Chloro-4-methylpyridine-3-carbonitrile vs. Key Comparators


Synthetic Efficiency: Yield and Purity Advantage

The synthesis of 2-chloro-4-methylpyridine-3-carbonitrile via POCl₃/PCl₅-mediated chlorination of 4-methyl-3-cyano-2-pyridone achieves a 98.2% isolated yield and melting point purity (102-104°C) . An alternative patented method delivers the compound with ≥99% HPLC purity while avoiding toxic POCl₃, offering a cleaner industrial process [1]. In contrast, the widely used analog 2-chloro-3-cyanopyridine is synthesized via nicotinamide and PCl₅ with only a 30% yield due to competing side reactions and perchloride formation [2].

Synthetic Yield & Purity
Head-to-head
Target: 98.2% yield / ≥99% HPLC purity Comparator (2-chloro-3-cyanopyridine): 30% yield
Supports process-efficiency review; higher yield may reduce purification burden
POCl₃/PCl₅ method; cleaner patent method available (CN105859614A)
Process chemistry Synthetic yield HPLC purity

Physical Form: Higher Melting Point Advantage

2-Chloro-4-methylpyridine-3-carbonitrile exhibits a melting point of 102-104°C, existing as a solid at ambient temperature . This contrasts with the structurally related 2-chloro-3-cyanopyridine, which melts at 50-55°C [1]. The higher melting point of the target compound correlates with greater thermal stability and reduced risk of degradation or melting during storage and shipping, particularly in non-climate-controlled environments.

Melting Point
Head-to-head
102–104 °C
Supports solid-handling and storage stability fit
Comparator 2-chloro-3-cyanopyridine melts at 50–55 °C; target avoids cold-chain logistics
Solid-state properties Melting point Storage stability

Aqueous Solubility: Quantified Data Advantage

The aqueous solubility of 2-chloro-4-methylpyridine-3-carbonitrile is precisely quantified at 0.571 mg/mL (0.00374 mol/L) . While the comparator 2-chloro-3-cyanopyridine is described as 'slightly soluble' in water without a numerical value [1], the specific solubility data for the target compound enables accurate prediction of partitioning behavior during workup and crystallization steps.

Aqueous Solubility
Head-to-head
0.571 mg/mL
Supports workup and crystallization predictability
ESOL estimation; comparator lacks quantitative data, complicating scale-up modeling
Solubility Formulation Process development

Strategic Value: Nevirapine Intermediate Role

2-Chloro-4-methylpyridine-3-carbonitrile is explicitly identified as the key intermediate in the industrial production of nevirapine, a WHO-listed essential antiretroviral medicine [1]. This established supply chain linkage provides procurement assurance that is absent for many other pyridine-3-carbonitrile analogs, which lack a comparable track record in high-volume pharmaceutical manufacturing.

Nevirapine Intermediate Role
Class-level
Key intermediate in industrial nevirapine production
Supports supply-chain assurance context; many analogs lack a comparable track record
Relevance tied to existing commercial route; verify with current supplier
Pharmaceutical intermediate Nevirapine Antiviral synthesis

2-Chloro-4-methylpyridine-3-carbonitrile: Optimal Deployment Scenarios


Large-Scale Nevirapine Manufacture

Given its direct role as the penultimate intermediate in the dominant industrial route to nevirapine, procurement of high-purity 2-chloro-4-methylpyridine-3-carbonitrile (≥99% HPLC) is essential for manufacturers seeking to maintain consistent API quality and process economics [1]. The compound's established synthetic accessibility with high yield (98.2%) and the availability of a POCl₃-free process further align with green chemistry mandates and cost-sensitive generic drug production .

Kinase Inhibitor and Agrochemical Development

The combination of a reactive 2-chloro leaving group and a 4-methyl substituent provides a unique steric and electronic profile that can be exploited in structure-activity relationship (SAR) studies [2]. The quantifiable physicochemical properties—melting point 102-104°C, aqueous solubility 0.571 mg/mL—enable reproducible solid-phase synthesis and reliable purification protocols, which are critical when scaling from milligram discovery to gram-scale lead optimization .

Process Optimization and Continuous Flow Synthesis

The high melting point and solid-state stability of 2-chloro-4-methylpyridine-3-carbonitrile facilitate its use in automated solid-dispensing systems and continuous flow reactors where precise stoichiometry is paramount . In contrast, lower-melting analogs like 2-chloro-3-cyanopyridine may require chilled storage and specialized handling to prevent caking or degradation, adding operational complexity and cost [3].

Application
Selection Property
Validation Focus
Nevirapine intermediate supply chain
High-purity building block with demonstrated process yield
Lot-to-lot impurity profile and yield consistency
Kinase inhibitor and agrochemical SAR studies
Reactive 2-chloro group with modulated steric environment
Cross-coupling selectivity and reproducibility at discovery scale
Continuous flow and automated synthesis
Solid-state stability and higher melting point
Precise automated dispensing and thermal robustness during processing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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